molecular formula C15H14N2S B022972 (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine CAS No. 109768-67-4

(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine

Cat. No. B022972
M. Wt: 254.4 g/mol
InChI Key: WAIDGCCWBIIWOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzo[b][1,4]thiazin-3(4H)-ones and derivatives often involves one-pot reactions or chemoselective processes. For instance, microwave-assisted one-pot synthesis via Smiles rearrangement under microwave irradiation has been utilized for benzo[b][1,4]thiazin-3(4H)-one derivatives, demonstrating a simple and efficient method yielding high product percentages in short reaction times (Zuo et al., 2008). Additionally, chemoselective synthesis techniques have been employed to produce structurally diverse 4H-benzo[d][1,3]thiazines, highlighting the versatile approaches to synthesizing such compounds (Jian-Lian Dong et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine" has been determined through techniques like X-ray crystallography and Density Functional Theory (DFT) calculations. For example, the structure of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine was elucidated using single crystal XRD, revealing monoclinic and hexagonal crystal systems. DFT/B3LYP calculations provided insights into optimized parameters, atomic charges, and molecular orbital analysis, showcasing the molecule's energy distribution and chemical reactivity regions (Somarathinam et al., 2019).

Chemical Reactions and Properties

Chemoselective reactions have been crucial in synthesizing benzo[d][1,3]thiazines, yielding high-quality products through substrate/catalyst-controlled processes. These methods allow for the efficient creation of several heterocyclic compounds, highlighting the compound's versatile chemical reactivity and potential for producing a wide range of derivatives (Jian-Lian Dong et al., 2018).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting points, and crystal structure, are often determined through experimental methods and theoretical calculations. The detailed analysis of these properties is crucial for understanding the compound's behavior in various conditions and its potential applications in different fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for determining a compound's suitability for specific applications. Studies involving chemoselective synthesis and reactions under different conditions provide valuable information on these properties, contributing to a comprehensive understanding of the compound's chemistry.

References

  • (Zuo et al., 2008) - Microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-ones via Smiles rearrangement.
  • (Jian-Lian Dong et al., 2018) - Chemoselective Synthesis of Structurally Diverse 3,4-Dihydroquinazoline-2(1H)-thiones and 4H-Benzo[d][1,3]thiazines.
  • (Somarathinam et al., 2019) - Synthesis, X-ray crystal structure, and DFT calculations of 2′,4′-dihydro-10H-spiro [anthracene-9,3′-benzo[b][1,4]thiazin]-10-amine.

Scientific Research Applications

Microwave-Assisted Synthesis Applications

The compound (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine is used in microwave-assisted one-pot synthesis methods. For example, benzo[b][1,4]thiazin-3(4H)-one derivatives are synthesized from substituted 2-chlorobenzenthiols, chloroacetyl chloride, and primary amines via Smiles rearrangement under microwave irradiation. This process yields high product rates in a short time, demonstrating the compound's role in facilitating efficient chemical synthesis (Zuo et al., 2008).

Catalyst in Ugi Reaction

The compound is also employed in the Ugi reaction as part of a cellulose sulfuric acid catalyzed process. This application involves the synthesis of various derivatives such as α-amino amide, 3,4-dihydroquinoxalin-2-amine, and 4H-benzo[b][1,4]thiazin-2-amine. The catalyst, being biodegradable, highlights the compound's utility in environmentally friendly chemical processes (Mofakham et al., 2012).

Chemoselective Synthesis

It plays a significant role in the chemoselective synthesis of structurally diverse compounds. An efficient, mild, and substrate/catalyst-controlled chemoselective reaction with amines produces various six-membered heterocycles, including 4H-benzo[d][1,3]thiazin derivatives. This method is noted for its broad reaction scopes and excellent yield, making it a practical alternative for producing these heterocycles (Dong et al., 2018).

Future Directions

The future directions for the study of “(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the development of more efficient synthesis methods and the investigation of their biological activity could be areas of future research .

properties

IUPAC Name

N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-8-13(9-7-11)16-15-17-14-5-3-2-4-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIDGCCWBIIWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388200
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine

CAS RN

109768-67-4
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
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